3-[(2-fluorophenyl)amino]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one
Overview
Description
3-[(2-fluorophenyl)amino]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one is a heterocyclic compound featuring an oxazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-fluorophenyl)amino]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one typically involves the reaction of 2-fluoroaniline with a suitable oxazolidinone precursor under controlled conditions. The reaction may proceed through nucleophilic substitution, where the amino group of 2-fluoroaniline attacks the carbonyl carbon of the oxazolidinone, followed by cyclization to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(2-fluorophenyl)amino]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(2-fluorophenyl)amino]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(2-fluorophenyl)amino]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-chlorophenyl)amino]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one
- 3-[(2-bromophenyl)amino]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one
Uniqueness
3-[(2-fluorophenyl)amino]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one is unique due to the presence of the fluorine atom, which can influence its reactivity and interactions with biological targets. Fluorine atoms can enhance the metabolic stability and bioavailability of the compound, making it a valuable candidate for pharmaceutical development.
Properties
IUPAC Name |
3-(2-fluoroanilino)-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O3/c1-11(2)12(3,17)15(10(16)18-11)14-9-7-5-4-6-8(9)13/h4-7,14,17H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYRMHXIAYUBIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N(C(=O)O1)NC2=CC=CC=C2F)(C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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